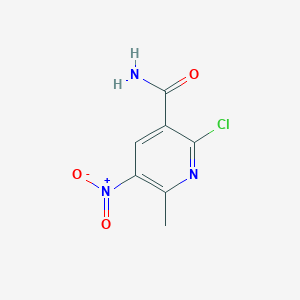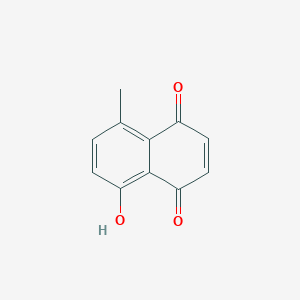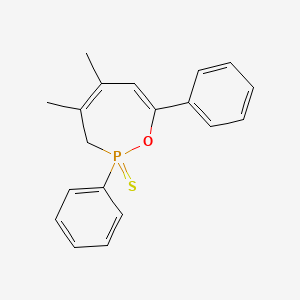
(4E)-6,6-dimethylhepta-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-6,6-dimethylhepta-1,4-diene is an organic compound characterized by its unique structure, which includes a hepta-diene backbone with two methyl groups attached at the sixth carbon. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The “4E” designation indicates the specific geometric configuration of the double bond at the fourth carbon, where the higher priority substituents are on opposite sides (entgegen in German).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6,6-dimethylhepta-1,4-diene can be achieved through various organic reactions. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. For this compound, the starting materials could include a suitable aldehyde and a phosphonium ylide derived from a precursor with the desired carbon skeleton.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often used to facilitate the formation of the double bonds under controlled conditions. The reaction parameters, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(4E)-6,6-dimethylhepta-1,4-diene undergoes various chemical reactions typical of alkenes, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds to form the corresponding alkanes.
Substitution: Electrophilic addition reactions, where halogens or other electrophiles add across the double bond, are common. For example, bromination using bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) can yield dibromo derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas (H2)
Substitution: Br2, CCl4
Major Products
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Dibromo derivatives
科学的研究の応用
(4E)-6,6-dimethylhepta-1,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which (4E)-6,6-dimethylhepta-1,4-diene exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is governed by the presence of the double bonds, which can participate in various addition and substitution reactions. The molecular targets and pathways involved are typically related to the formation of new chemical bonds or the modification of existing ones.
類似化合物との比較
Similar Compounds
(4Z)-6,6-dimethylhepta-1,4-diene: The geometric isomer with the same molecular formula but different spatial arrangement of substituents.
6,6-dimethylhepta-1,3-diene: A structural isomer with the double bonds at different positions.
6,6-dimethylhepta-1,5-diene: Another structural isomer with a different arrangement of double bonds.
Uniqueness
(4E)-6,6-dimethylhepta-1,4-diene is unique due to its specific geometric configuration, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for studying the effects of molecular geometry on chemical behavior.
特性
CAS番号 |
61077-49-4 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
(4E)-6,6-dimethylhepta-1,4-diene |
InChI |
InChI=1S/C9H16/c1-5-6-7-8-9(2,3)4/h5,7-8H,1,6H2,2-4H3/b8-7+ |
InChIキー |
ZGJKAUXKGMEHQL-BQYQJAHWSA-N |
異性体SMILES |
CC(C)(C)/C=C/CC=C |
正規SMILES |
CC(C)(C)C=CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)



phosphanium chloride](/img/structure/B14600077.png)


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)



